Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate
Description
Properties
IUPAC Name |
sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.Na/c9-5-1-4(2-8-5)7-3-6(10)11;/h4,7H,1-3H2,(H,8,9)(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGLSLGEFUFXIF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate typically involves the reaction of 5-oxopyrrolidine-3-carboxylic acid with sodium hydroxide. The reaction proceeds under mild conditions, with the carboxylic acid group reacting with the sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Reactivity of the Sodium Carboxylate Group
The sodium carboxylate moiety is highly polar and participates in acid-base and nucleophilic substitution reactions:
Key Observation : The carboxylate group’s reactivity is moderated by its sodium counterion, requiring acidic or activating conditions for further derivatization .
Reactivity of the 5-Oxopyrrolidine Ring
The pyrrolidinone ring undergoes ring-opening, substitution, and cyclization reactions:
Notable Example : In analogous systems, 5-oxopyrrolidine derivatives react with hydrazines to form hydrazides, which further cyclize into triazoles or thiadiazoles under basic/acidic conditions .
Reactivity of the Secondary Amine
The NH group in the 5-oxopyrrolidin-3-yl fragment participates in condensation and alkylation:
Mechanistic Insight : Steric hindrance from the pyrrolidinone ring may slow acylation kinetics compared to linear amines .
Coordination Chemistry
The sodium ion and carboxylate facilitate metal complexation:
Experimental Data : Fe(III) complexes of analogous carboxylates show 1.35× higher antioxidant activity than free ligands .
Stability Under Hydrolytic Conditions
The compound’s stability varies with pH and temperature:
Scientific Research Applications
Buffering Agent in Biological Systems
One of the primary applications of Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is as a buffering agent in biological and biochemical experiments. It is utilized to maintain pH levels in cell cultures and biochemical assays. The compound operates effectively within a pH range of 6 to 8.5, making it suitable for various biological applications where pH stability is crucial .
Therapeutic Potential
Recent studies have indicated that this compound may have therapeutic implications, particularly as a potential inhibitor of certain enzymes involved in disease processes:
- Enzyme Inhibition : Research has shown that compounds similar to this compound can act as inhibitors of proteases, which are critical in various diseases including viral infections like COVID-19. For instance, modifications of similar pyrrolidine structures have been investigated for their ability to inhibit SARS-CoV-2 proteases .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar frameworks have been studied for their ability to inhibit N-acylethanolamine acid amidase, an enzyme implicated in pain and inflammation .
Antioxidant Activity
This compound derivatives have been shown to possess significant antioxidant properties . Studies utilizing DPPH radical scavenging assays demonstrated that certain derivatives exhibit higher antioxidant activities compared to standard antioxidants like ascorbic acid . This property may be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structure : Contains a 5-oxopyrrolidine ring with a methyl group at position 1 and a carboxylic acid at position 3.
- Molecular Formula: C₆H₉NO₃.
- Key Differences: Lacks the aminoacetate side chain and sodium ion, resulting in lower solubility in polar solvents compared to the sodium salt.
- Applications : Likely used as a building block in peptidomimetics or as a precursor for more complex lactam derivatives .
Ethyl 2-{2-[1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (ChemDiv ID: D212-0201)
- Structure : Combines a 5-oxopyrrolidine ring with a benzodiazol moiety and ethoxy ester group.
- Molecular Formula : C₂₃H₂₅N₃O₅.
- Key Differences : The benzodiazol and dimethoxyphenyl groups introduce aromaticity and lipophilicity, contrasting with the sodium salt’s hydrophilic nature. The ethyl ester reduces solubility compared to the ionic sodium derivative.
- Applications : Likely explored as a small-molecule inhibitor or probe in medicinal chemistry due to its complex heterocyclic framework .
(5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic Acid (CAS 37959-19-6)
- Structure : Features a pyrazole ring fused to a pyridine group, with a 5-oxo moiety and acetic acid side chain.
- Molecular Formula : C₁₀H₉N₃O₃.
- Key Differences: The pyrazole-pyridine system differs from the pyrrolidinone core, altering electronic properties and binding interactions. The acetic acid group provides acidity, whereas the sodium salt offers neutral pH compatibility.
- Applications: Potential use in metal chelation or as a kinase inhibitor scaffold .
Ethyl 2-(4,6-Dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS 97055-45-3)
- Structure : Includes an isothiazolo-pyridine ring system with an ethyl ester.
- Molecular Formula : C₁₂H₁₄N₂O₃S.
- Key Differences: The sulfur-containing heterocycle and ester group impart distinct reactivity and solubility profiles compared to the sodium salt’s aminoacetate.
- Safety : Highlighted in its SDS for requiring careful handling, unlike the sodium salt, which may have milder toxicity due to ionic stabilization .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate | C₁₃H₁₈ClN₃O₂* | 283.76 | Pyrrolidinone, aminoacetate, sodium | High (aqueous) |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Pyrrolidinone, carboxylic acid | Moderate (polar solvents) |
| D212-0201 (Ethyl benzodiazol derivative) | C₂₃H₂₅N₃O₅ | 423.47 | Pyrrolidinone, benzodiazol, ethyl ester | Low (organic solvents) |
| (5-Oxo-1-pyridin-2-yl-pyrazol-3-yl)acetic acid | C₁₀H₉N₃O₃ | 219.20 | Pyrazole, pyridine, acetic acid | Moderate (DMSO/water) |
*Note: The molecular formula for this compound (C₁₃H₁₈ClN₃O₂) in may include a chlorine atom, which could indicate a typographical error or a distinct derivative. Further verification is recommended .
Biological Activity
Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with an oxo group and an amino substituent. Its molecular formula is , and it has a molecular weight of approximately 180.15 g/mol. The presence of the oxopyrrolidine moiety suggests potential interactions with biological targets, particularly enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have demonstrated that compounds related to the oxopyrrolidine structure exhibit significant antioxidant properties. For instance, derivatives have shown DPPH radical scavenging abilities that surpass those of established antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.
- Enzyme Inhibition : The compound's structural features indicate potential as an enzyme inhibitor. Research into related compounds suggests that they can inhibit various proteases, which are crucial in many biological pathways . This inhibition could be relevant in therapeutic contexts, such as cancer treatment or viral infections.
- Antiviral Properties : There is emerging evidence that compounds with similar structures may exhibit antiviral activity. For example, certain pyrrolidine derivatives have been investigated for their ability to inhibit viral replication in vitro, particularly against coronaviruses . This points to a possible application for this compound in antiviral therapies.
Case Studies and Experimental Data
-
Antioxidant Efficacy : A study on related pyrrolidine derivatives reported that some compounds exhibited antioxidant activities significantly higher than ascorbic acid, with specific IC50 values indicating strong radical scavenging effects .
Compound Name IC50 (µM) Comparison to Ascorbic Acid Compound A 15 1.5 times higher Compound B 10 Equivalent Sodium 2-(...) TBD TBD -
Inhibition Studies : Inhibitory effects on specific proteases were observed in compounds structurally similar to this compound. For instance, one study highlighted that a related compound had a Ki value of 7.93 nM against SARS-CoV-2 main protease .
Compound Name Ki (nM) Target Enzyme Related Compound X 7.93 SARS-CoV-2 Mpro Related Compound Y TBD TBD
Discussion
The biological activity of this compound appears promising based on its structural analogs and preliminary studies. Its potential as an antioxidant and enzyme inhibitor could lead to significant therapeutic applications, particularly in managing oxidative stress-related conditions and viral infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyrrolidinone derivatives and sodium acetates. For example, details analogous pyrrolidinone-based syntheses using temperature-controlled reactions (28°C) and solvent systems like cyclohexane/ethyl acetate (70:30), which optimize stereochemical outcomes and minimize side products. Reaction pH (e.g., weakly basic conditions) and catalysts (e.g., triethylamine) are critical for regioselectivity . Characterization via NMR (e.g., trans/cis isomer ratios) and HRMS ensures structural fidelity .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. demonstrates the use of SHELX programs for refining crystallographic data (e.g., monoclinic space group P2₁/n with a = 7.5845 Å, β = 98.753°) to resolve intra-molecular hydrogen bonds (e.g., N1–H1⋯O5) and dihedral angles (e.g., 57.9° between planar moieties). Pairing this with spectroscopic data (IR, NMR) confirms functional groups and tautomeric forms .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., ICH guidelines) with HPLC monitoring. For solubility, highlights sodium salts' general solubility in polar solvents (e.g., water, DMSO), but pH-dependent precipitation (e.g., protonation at acidic pH) requires titration assays. Thermal gravimetric analysis (TGA) assesses decomposition points .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or stereochemical heterogeneity. Variable-temperature NMR (e.g., -40°C to 60°C) can freeze conformational exchange, while 2D NOESY identifies spatial correlations between protons. Computational modeling (DFT or MD simulations) predicts dominant conformers .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Challenges include disordered solvent molecules, twinning (e.g., pseudo-merohedral twinning), and low-resolution data. emphasizes SHELXL’s robustness for high-resolution refinement, while twin refinement tools (e.g., TWINLAW) resolve overlapping reflections. Anisotropic displacement parameters improve accuracy for non-H atoms .
Q. How does the pyrrolidinone ring puckering affect the compound’s biological interactions?
- Methodological Answer : Cremer-Pople puckering coordinates (e.g., amplitude q and phase angle φ) quantify ring non-planarity ( ). Molecular docking studies (e.g., AutoDock Vina) correlate puckering with binding affinity to targets like enzymes. For example, planar conformers may enhance π-π stacking with aromatic residues, while puckered forms improve steric complementarity .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (e.g., amino group) or electrophilic (e.g., carbonyl) attacks. Solvent effects are modeled using PCM or COSMO-RS. supports this with reactivity studies on analogous thiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
